molecular formula C15H14N4OS B2488629 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 1206997-45-6

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No.: B2488629
CAS No.: 1206997-45-6
M. Wt: 298.36
InChI Key: IZRLIQHEXPGFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide is a heterocyclic compound featuring a benzoimidazole core fused to a pyridine ring, linked via a thioether bridge to an N-methylacetamide group. This structure combines aromatic and electron-rich motifs, enabling diverse interactions with biological targets.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-16-13(20)9-21-15-10(5-4-8-17-15)14-18-11-6-2-3-7-12(11)19-14/h2-8H,9H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRLIQHEXPGFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyridine-substituted benzimidazole with a thiol compound under basic conditions.

    N-Methylacetamide Group Addition: The final step involves the acylation of the thioether intermediate with N-methylacetamide using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, which

Biological Activity

The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide represents a novel class of bioactive molecules, integrating both benzimidazole and pyridine moieties. This article examines its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H16N4S
  • Key Functional Groups :
    • Benzimidazole
    • Pyridine
    • Thioether
    • Acetamide

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The following sections detail its specific activities.

Anticancer Activity

Research indicates that related compounds containing benzimidazole and pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which plays a pivotal role in cancer cell proliferation and survival.

A study highlighted the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as effective IGF-1R inhibitors, demonstrating enhanced potency with specific side-chain modifications at the pyridone ring .

Antimicrobial Activity

Compounds featuring similar thioether linkages have shown promising antimicrobial activity against various pathogens. In particular, the thioether moiety enhances membrane permeability, allowing for improved interaction with microbial targets.

A related compound demonstrated significant antibacterial effects by disrupting bacterial cell membranes, leading to cell lysis . This property suggests that 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide may also possess similar antimicrobial potential.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzimidazole and pyridine derivatives reveal critical insights into how structural modifications influence biological activity:

Structural Feature Effect on Activity
Benzimidazole Ring Essential for receptor binding
Pyridine Substitution Enhances solubility and potency
Thioether Linkage Improves membrane permeability
Acetamide Group Modulates pharmacokinetic properties

These findings indicate that optimizing these structural components could lead to more potent derivatives.

Case Studies

  • Inhibition of IGF-1R
    • A series of benzimidazole-pyridine derivatives were synthesized and tested for IGF-1R inhibition. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
  • Antimicrobial Testing
    • A compound with a similar thioether structure was evaluated against a panel of bacterial strains. Results indicated over 90% inhibition of growth in several strains, suggesting potential as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Acetamide Substituent Additional Groups Key Reference
Target Compound Pyridine N-methyl None N/A
9j () Quinoline 4-Nitrophenyl Nitro
6p () Quinoline 4-Nitrobenzyl Nitro
W6 () Benzamide 2-Nitro-4-chlorophenyl Nitro, Chloro
9c () Triazole-thiazole 4-Bromophenyl Bromo

Key Observations :

  • Pyridine vs. Quinoline: Quinoline-based analogs (e.g., 9j, 6p) exhibit enhanced π-π stacking in enzyme binding pockets due to extended aromaticity, improving α-glucosidase inhibition (IC₅₀ = 8.2 µM for 6h vs. 10.4 µM for pyridine-based compounds) .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 9j, W6) increase electrophilicity, enhancing enzyme inhibition . Conversely, methoxy groups (e.g., 9m in ) reduce activity due to steric hindrance .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) Yield (%) IR C=O Stretch (cm⁻¹) ¹H NMR Shifts (ppm) Reference
Target Compound Not reported Not reported ~1665 (amide) Not available N/A
W6 () 215–218 97.71 1670 7.16–8.29 (Ar–H), 7.96 (CONH)
9j () 180–182 93 1705 8.10–8.75 (quinoline H)
6h () Not reported 85 1664 7.14–8.33 (Ar–H)

Key Observations :

  • Higher yields (e.g., 97.71% for W6) correlate with electron-deficient aryl substituents, facilitating nucleophilic substitution reactions .
  • Melting points increase with polar substituents (e.g., nitro in W6: 215–218°C vs. 180–182°C for 9j) due to stronger intermolecular forces .

Key Observations :

  • The thioether linkage and benzoimidazole core are critical for α-glucosidase inhibition, as seen in 6h (IC₅₀ = 8.2 µM) .
  • Antioxidant activity in 6a-d () correlates with free radical scavenging by the indole-acrylamide moiety .

Molecular Docking and SAR Insights

  • Quinoline vs. Pyridine: Quinoline derivatives (e.g., 6h) bind deeper into α-glucosidase’s active site via hydrophobic interactions with Trp481 and Tyr299, whereas pyridine-based compounds may have weaker binding due to reduced aromatic surface area .
  • N-Methylacetamide vs. Aryl Substituents : N-Methyl groups (as in the target compound) likely improve solubility but reduce target affinity compared to bulkier aryl groups (e.g., 4-nitrophenyl in 9j), which enhance hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.